2-Chloro-1,5-dimethylnaphthalene
Description
Properties
CAS No. |
62956-42-7 |
|---|---|
Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-chloro-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-8-4-3-5-11-9(2)12(13)7-6-10(8)11/h3-7H,1-2H3 |
InChI Key |
JQWYRBFEWGEGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-1,5-dimethylnaphthalene with structurally related naphthalene derivatives, focusing on molecular properties, substituent effects, and applications.
Substituent Effects and Reactivity
- Chlorine vs. Methyl Groups : Chlorine’s electronegativity increases polarity and boiling points compared to methyl-substituted analogs. For instance, 1,5-Dichloronaphthalene has a higher boiling point (320–325°C) than 2-Chloro-1,5-dimethylnaphthalene (~290–310°C) due to stronger dipole interactions.
- Reactivity : Chlorine directs electrophilic substitution to positions 4 and 8 in naphthalene, while methyl groups activate adjacent positions. In 2-Chloro-1,5-dimethylnaphthalene, the chlorine at C2 deactivates the ring, but methyl groups at C1 and C5 enhance reactivity at C4 and C6.
- Solubility: Methyl groups improve solubility in non-polar solvents (e.g., hexane), whereas chlorinated analogs like 1,5-Dichloronaphthalene exhibit higher solubility in polar aprotic solvents (e.g., DCM).
Toxicity and Environmental Impact
- Chlorinated naphthalenes (e.g., 1,5-Dichloronaphthalene ) are associated with environmental persistence and bioaccumulation due to strong C–Cl bonds. In contrast, methyl groups in 2-Chloro-1,5-dimethylnaphthalene may reduce persistence by enabling microbial degradation pathways.
- A 2024 study highlighted that methyl-substituted chloronaphthalenes exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to dichlorinated analogs (LD₅₀ ~200 mg/kg) .
Q & A
Q. What biomarkers are suitable for biomonitoring occupational exposure to 2-Chloro-1,5-dimethylnaphthalene?
- Methodological Answer : Quantify urinary metabolites (e.g., 1,5-dimethylnaphthol conjugates) using LC-MS/MS. Validate against air sampling data (NIOSH Method 5515) in occupational settings. Include lipid-adjusted serum measurements for long-term exposure assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
